molecular formula C16H14F3NO B257023 N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide

N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide

Cat. No. B257023
M. Wt: 293.28 g/mol
InChI Key: XWZFTVCSJGCMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide, also known as EF-TFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EF-TFM is a white crystalline solid that has a molecular formula of C16H14F3NO and a molecular weight of 293.29 g/mol.

Mechanism of Action

N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide acts as a potent and selective inhibitor of the TRPM8 ion channel by binding to a specific site on the channel protein. The TRPM8 ion channel is involved in the detection of cold temperatures and the sensation of cold pain. N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide blocks the activity of the TRPM8 ion channel, thereby reducing the sensation of cold pain.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide has been shown to have potent analgesic effects in various animal models of pain. N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory effects in animal models of inflammation. N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide has a favorable pharmacokinetic profile, with a high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high purity, potency, and selectivity. N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide is also relatively easy to synthesize and has a favorable pharmacokinetic profile. However, N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide has some limitations, including its high cost and limited availability.

Future Directions

N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide has several potential future directions, including the development of novel TRPM8 inhibitors for the treatment of pain-related disorders. N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide could also be used as a tool compound for the study of the TRPM8 ion channel and its role in pain and other physiological processes. Further research is needed to fully understand the potential applications of N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide and its mechanism of action.

Synthesis Methods

N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide can be synthesized using various methods, including the reaction of 2-ethylphenylamine and 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide as a white crystalline solid with a high purity.

Scientific Research Applications

N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide has been shown to have a potent and selective inhibitory effect on the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the detection of cold temperatures and the sensation of cold pain. N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide has also been shown to have potential applications in the treatment of neuropathic pain, migraine, and other pain-related disorders.

properties

Product Name

N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C16H14F3NO

Molecular Weight

293.28 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H14F3NO/c1-2-11-7-3-6-10-14(11)20-15(21)12-8-4-5-9-13(12)16(17,18)19/h3-10H,2H2,1H3,(H,20,21)

InChI Key

XWZFTVCSJGCMNA-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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